molecular formula C13H18FN3O2S B7054360 3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide

3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide

Cat. No.: B7054360
M. Wt: 299.37 g/mol
InChI Key: AXXZEJHEDANLRA-UHFFFAOYSA-N
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Description

3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide is a complex organic compound that features a fluoropyridine moiety linked to a piperazine ring, which is further connected to a thiolane 1,1-dioxide structure

Properties

IUPAC Name

3-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2S/c14-12-2-1-4-15-13(12)17-7-5-16(6-8-17)11-3-9-20(18,19)10-11/h1-2,4,11H,3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXZEJHEDANLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide typically involves multiple steps, starting with the preparation of the fluoropyridine and piperazine intermediates. The fluoropyridine can be synthesized through various methods, including the Balz-Schiemann reaction or direct fluorination of pyridine derivatives . The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated precursors .

The final step involves the formation of the thiolane 1,1-dioxide ring, which can be achieved through cyclization reactions under specific conditions. Common reagents used in these reactions include sulfur-containing compounds and oxidizing agents to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide is unique due to the combination of its fluoropyridine, piperazine, and thiolane 1,1-dioxide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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